molecular formula C8H9BrO2S B13309370 Methyl 2-(4-bromothiophen-3-YL)propanoate

Methyl 2-(4-bromothiophen-3-YL)propanoate

Cat. No.: B13309370
M. Wt: 249.13 g/mol
InChI Key: GTUYUHWBJFRJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromothiophen-3-YL)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 4-bromothiophen-3-yl group. This compound is characterized by its thiophene ring, a five-membered aromatic heterocycle containing sulfur, which confers distinct electronic properties compared to benzene derivatives. The methyl ester group further contributes to its stability and solubility in organic solvents, making it a versatile building block in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

methyl 2-(4-bromothiophen-3-yl)propanoate

InChI

InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)6-3-12-4-7(6)9/h3-5H,1-2H3

InChI Key

GTUYUHWBJFRJLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=C1Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromothiophen-3-yl)propanoate typically involves the bromination of thiophene followed by esterification. One common method includes the bromination of thiophene-3-carboxylic acid, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation and recrystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromothiophen-3-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 2-(4-bromothiophen-3-yl)propanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromothiophen-3-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the active thiophene derivative, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate (CAS: 60456-15-7)

This compound shares a brominated propanoate ester structure but differs in substituents and aromatic framework:

  • Aromatic System: The 4-methylphenyl group replaces the thiophene ring, altering electronic and steric properties.
  • Substituents : The presence of a methoxy group at the 3-position introduces steric hindrance and electron-donating effects, which may slow hydrolysis of the ester compared to the target compound.
  • Reactivity: The C-Br bond in both compounds is reactive, but the electron-withdrawing thiophene in Methyl 2-(4-bromothiophen-3-YL)propanoate may enhance leaving-group ability in nucleophilic substitutions.

Data Table 1: Structural and Functional Comparison

Property This compound Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate
Aromatic Core Thiophene Benzene (4-methylphenyl)
Substituents 4-Br (thiophene), methyl ester 3-Br, 3-OCH₃, 4-CH₃ (benzene), methyl ester
Electronic Effects Electron-rich (thiophene) Electron-neutral (benzene with -OCH₃)
Potential Reactivity Cross-coupling, nucleophilic substitution Hydrolysis-resistant ester, slower substitution
Molecular Weight (g/mol) ~259.1 (estimated) ~301.2 (calculated)
4-(4,5-di[1,1'-biphenyl]-4-yl-1H-imidazol-2-yl)phenyl methyl sulfide (CAS: 133908-22-2)
  • Sulfur Environment: The thiophene’s conjugated sulfur stabilizes aromaticity, whereas the methyl sulfide group in this compound is non-conjugated, leading to weaker electron delocalization.
  • Applications : Thiophene derivatives are more commonly used in conductive polymers, while sulfides like this may serve as ligands or intermediates in catalysis .

Analytical Methodologies and Spectral Data

The quantification of pyruvate derivatives in highlights advanced NMR techniques applicable to this compound:

  • Internal Standards : Ethyl viologen (δ 1.56, 8.40, 8.99 ppm) was used to calibrate ratios in NMR spectra, a method transferable to the target compound for accurate integration despite solvent interference .
  • Chemical Shifts: Methyl groups in esters typically resonate at δ 1.8–2.0 ppm (cf. δ 1.91 ppm for 2-(2-(4-fluorophenyl)hydrazono)propanoate (23)), but substituents like bromothiophene may cause upfield/downfield shifts due to ring currents or electron effects .

Biological Activity

Methyl 2-(4-bromothiophen-3-yl)propanoate is an organic compound with the molecular formula C11H12BrO2SC_{11}H_{12}BrO_2S. It features a propanoate group linked to a 4-bromothiophen-3-yl moiety, which significantly enhances its biological activity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Bromine Substitution : The presence of a bromine atom in the thiophene ring increases the compound's reactivity and biological activity.
  • Monoclinic Crystal Structure : Detailed studies have revealed specific bond lengths and angles that contribute to its unique properties.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets. Key findings include:

  • Anticancer Potential : Initial investigations indicate that this compound may inhibit the growth of cancer cells by interfering with specific signaling pathways.
  • Antimicrobial Effects : The compound has shown promise in combating certain bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interaction with enzymes critical to metabolic pathways.
  • Receptor Modulation : Binding to receptors that mediate cellular responses involved in disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey Features
Methyl 2-(5-bromothiophen-3-yl)propanoateC11H12BrO2SC_{11}H_{12}BrO_2SSimilar structure but different bromine position
Methyl 2-(4-chlorothiophen-3-yl)propanoateC11H12ClO2SC_{11}H_{12}ClO_2SChlorine instead of bromine; varying reactivity
Ethyl 2-(4-bromothiophen-3-yl)propanoateC12H14BrO2SC_{12}H_{14}BrO_2SEthyl group instead of methyl; different solubility
Methyl 2-(4-bromobenzoyl)propanoateC11H11BrO3C_{11}H_{11}BrO_3Benzoyl group; different functional properties

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, indicating potential for drug development targeting specific cancers .
  • Antimicrobial Studies : Research highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its application as a novel antimicrobial agent .
  • Binding Affinity Studies : Interaction studies revealed that this compound has significant binding affinity for certain biological targets, which could be exploited for therapeutic purposes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.